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Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinoline, a heterocyclic aromatic compound, is a significant scaffold in medicinal
chemistry and materials science. This technical guide provides a comprehensive overview of its
molecular structure, chemical formula, and physicochemical properties. Detailed experimental
protocols for its synthesis, alongside in-depth analysis of its spectroscopic signatures, are
presented to support research and development activities. All quantitative data is summarized
in structured tables for ease of reference, and key processes are visualized using logical
diagrams.

Molecular Structure and Formula

7-Methylquinoline is a derivative of quinoline with a methyl group substituted at the C7
position. The core is a bicyclic heteroaromatic system composed of a benzene ring fused to a
pyridine ring.

Molecular Formula: C1oHaN[1]
IUPAC Name: 7-methylquinoline[1]

CAS Number: 612-60-2[1]
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Molecular Weight: 143.19 g/mol [1]

Below is a diagram illustrating the molecular structure of 7-Methylquinoline with atom
numbering.

Caption: Molecular structure of 7-Methylquinoline with IUPAC numbering.

Physicochemical Properties

A summary of the key physical and chemical properties of 7-Methylquinoline is provided in the

table below.
Property Value Reference
Appearance Clear yellow liquid or oil [1]
Melting Point 35-37 °C
Boiling Point 258 °C
Density 1.061 g/cm3 at 20 °C

B Insoluble in water. Soluble in
Solubility [1]
chloroform and methanol.

Flash Point >110 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 7-
Methylquinoline.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
8.85 dd 1H H2
8.07 d 1H H4
7.88 S 1H H8
7.68 d 1H H5
7.35 m 2H H3, H6
2.55 S 3H -CHs

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (d) ppm Assignment
150.8 Cc2
148.1 C8a
138.4 c7
136.0 C4
128.9 C5
128.1 Cda
126.9 C6
1254 C8
121.3 C3
21.6 -CHs

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H stretch
2920, 2850 Medium Methyl C-H stretch

1600, 1505, 1450 Strong Aromatic C=C stretch
880, 830 Strong C-H out-of-plane bending

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.
e Molecular lon (M*): m/z = 143
e Major Fragments:

o m/z = 142 ([M-H]*): Loss of a hydrogen radical.

o m/z = 115 ([M-H-HCN]™"): Loss of a hydrogen radical followed by hydrogen cyanide, a
characteristic fragmentation of the quinoline ring.

Experimental Protocols
Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.
Reaction Scheme:

m-Toluidine + Glycerol --(H2S0Oa4, Oxidizing Agent)--> 7-Methylquinoline + 5-Methylquinoline
Experimental Procedure:

o Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a
mechanical stirrer, add 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g
of arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene).
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Acid Addition: Slowly and with constant stirring, add 200 g (109 mL) of concentrated sulfuric
acid. The addition should be done in a fume hood, and the flask may be cooled in an ice bath
to control the initial exothermic reaction.

Heating: Heat the mixture cautiously with a heating mantle. Once the reaction begins
(indicated by vigorous boiling), remove the heat source. The reaction is highly exothermic
and will continue to reflux without external heating. If the reaction becomes too vigorous, it
can be moderated by cooling the flask with a wet towel.

Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to
reflux for 3-4 hours to ensure the reaction goes to completion.

Work-up:
o Allow the mixture to cool to below 100 °C and then cautiously dilute it with 1 liter of water.

o Transfer the mixture to a larger flask and steam distill to remove any unreacted
nitrobenzene (if used as the oxidizing agent).

o Make the solution strongly alkaline with a concentrated sodium hydroxide solution. This
will liberate the free quinoline bases.

o Steam distill the alkaline solution. The methylquinolines will co-distill with the steam.
Collect the distillate until it is no longer oily.

Purification:

[e]

Separate the oily layer of the distillate.

o Extract the aqueous layer with a suitable organic solvent (e.qg., diethyl ether or
dichloromethane).

o Combine the organic extracts with the initial oily layer, dry over anhydrous sodium sulfate,
and filter.

o Remove the solvent by rotary evaporation.
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o The resulting mixture of 5- and 7-methylquinoline can be separated by fractional
distillation under reduced pressure or by chromatography.

Logical Workflow for Skraup Synthesis:
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Caption: Workflow for the synthesis of 7-Methylquinoline via the Skraup reaction.

Safety and Handling

7-Methylquinoline should be handled with appropriate safety precautions in a well-ventilated
laboratory fume hood.

o Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory
irritation.

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat.

o Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and
key properties of 7-Methylquinoline. The comprehensive spectroscopic data and a detailed
protocol for its synthesis will serve as a valuable resource for researchers in organic synthesis,
medicinal chemistry, and materials science, facilitating its application in the development of
novel compounds and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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